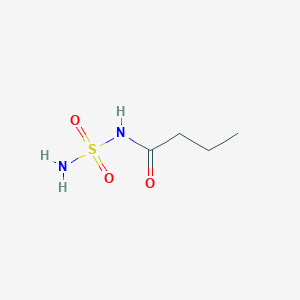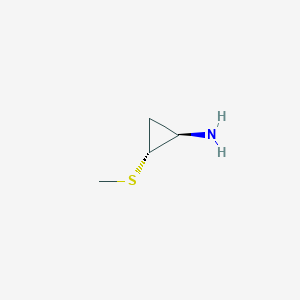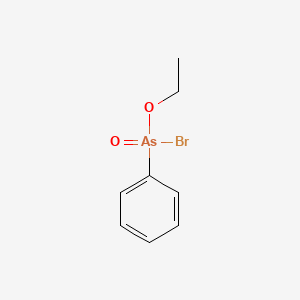![molecular formula C27H54N6 B14487640 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane CAS No. 64192-73-0](/img/structure/B14487640.png)
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is a chemical compound characterized by the presence of three piperidine rings attached to a triazinane core. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane typically involves the reaction of triazinane with piperidine derivatives under controlled conditions. The process may include steps such as:
Formation of the triazinane core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of piperidine rings: Piperidine derivatives are introduced to the triazinane core through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may interact with cellular receptors, modulating their activity.
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris[3-(morpholin-1-yl)propyl]-1,3,5-triazinane
- 1,3,5-Tris[3-(pyrrolidin-1-yl)propyl]-1,3,5-triazinane
Uniqueness
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64192-73-0 |
|---|---|
Formule moléculaire |
C27H54N6 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
1,3,5-tris(3-piperidin-1-ylpropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H54N6/c1-4-13-28(14-5-1)19-10-22-31-25-32(23-11-20-29-15-6-2-7-16-29)27-33(26-31)24-12-21-30-17-8-3-9-18-30/h1-27H2 |
Clé InChI |
WQUBIISVVXIGFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCN2CN(CN(C2)CCCN3CCCCC3)CCCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

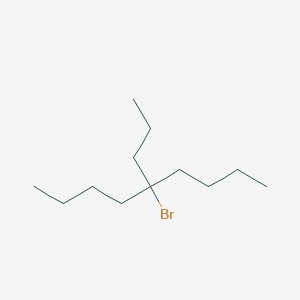
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)



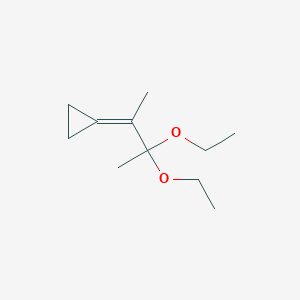
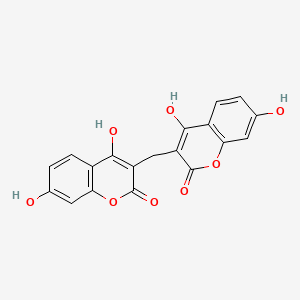
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)

